molecular formula C22H22FN3O3 B2578963 2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1251565-69-1

2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No. B2578963
CAS RN: 1251565-69-1
M. Wt: 395.434
InChI Key: QCGDJIKRWZFRGF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzo[b][1,6]naphthyridin core is a polycyclic aromatic system, which suggests that the compound could have interesting electronic properties. The presence of a fluoro group could also influence the electronic structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of a fluoro group and a methoxybenzyl group in this compound suggests that it could have unique properties, such as a high degree of stability or specific reactivity .

Scientific Research Applications

Synthesis and Biological Activity

Naphthyridine Derivatives as Anticancer Agents : A study on a novel naphthyridine derivative showed it induces necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, suggesting potential as a chemical substance for melanoma treatment (Kong et al., 2018).

Antibacterial and Antifungal Agents : Research on 2-(6-methoxy-2-naphthyl)propionamide derivatives indicated significant antibacterial and antifungal activities, highlighting the potential for developing new antimicrobial agents (Helal et al., 2013).

Antineoplastic Agents Development : Studies on 2-chloro-3-(substituted phenoxy)-1, 4-naphthoquinones and related derivatives uncovered inhibitory activities in cytotoxic test systems, suggesting a pathway for developing new classes of antineoplastic agents (Chang et al., 1999).

properties

IUPAC Name

2-(8-fluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-29-16-5-2-14(3-6-16)11-24-21(27)13-26-9-8-20-18(12-26)22(28)17-10-15(23)4-7-19(17)25-20/h2-7,10H,8-9,11-13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGDJIKRWZFRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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